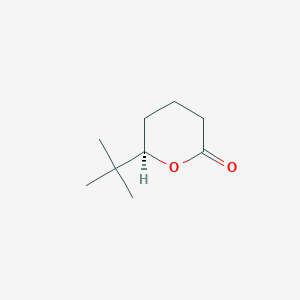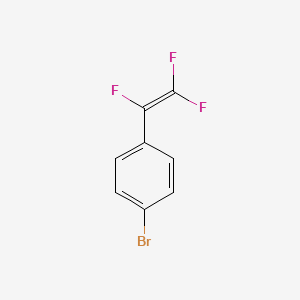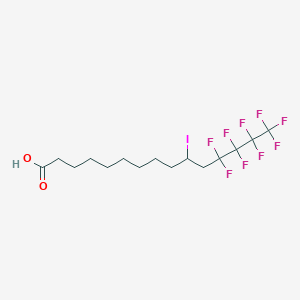
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and an iodine atom in its structure makes it highly reactive and useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid typically involves the introduction of fluorine atoms into a long-chain hydrocarbon followed by iodination. The process often starts with the fluorination of a pentadecanoic acid derivative using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The iodination step can be achieved using iodine or iodine monochloride (ICl) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated compounds and in studies of reaction mechanisms involving fluorinated intermediates.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water-repellent coatings and lubricants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol
- 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol
Uniqueness
Compared to similar compounds, 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and physical properties. The combination of these elements allows for specialized applications in fields requiring high reactivity and specific interactions with biological and chemical systems.
Properties
CAS No. |
155172-51-3 |
|---|---|
Molecular Formula |
C15H20F9IO2 |
Molecular Weight |
530.21 g/mol |
IUPAC Name |
12,12,13,13,14,14,15,15,15-nonafluoro-10-iodopentadecanoic acid |
InChI |
InChI=1S/C15H20F9IO2/c16-12(17,13(18,19)14(20,21)15(22,23)24)9-10(25)7-5-3-1-2-4-6-8-11(26)27/h10H,1-9H2,(H,26,27) |
InChI Key |
QZMPJZIXLFYXHV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


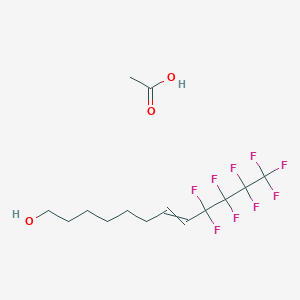
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
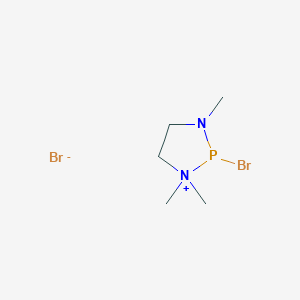
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)
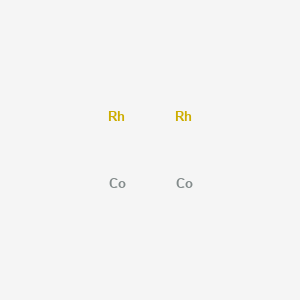
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
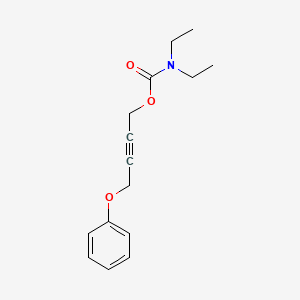
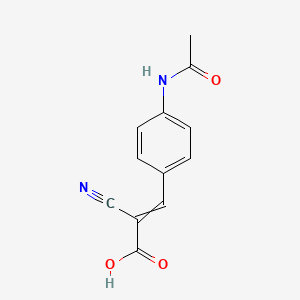
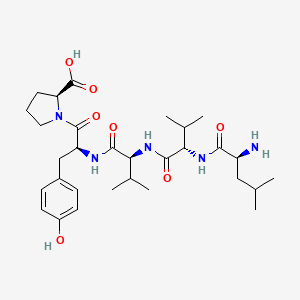
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
